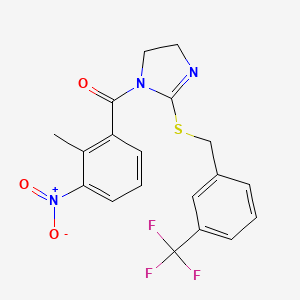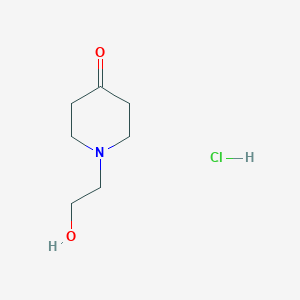
N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide is a useful research compound. Its molecular formula is C22H22N4OS2 and its molecular weight is 422.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide is a compound of interest in synthetic organic chemistry, particularly in the synthesis and functionalization of heterocyclic compounds. Research has shown its utility in the synthesis of complex molecules through reactions such as alkylation, cycloaddition, and Pictet-Spengler cyclization. For instance, it has been used in the preparation of isoquinolin-3-yl sulfides and thieno[2,3-c]isoquinolines via selective alkylation reactions (Dyachenko & Vovk, 2012). Additionally, its reactivity with hydrogen sulfide to form propane-bis(thioamide), a precursor for thiazoles and tetrahydroisoquinoline derivatives, highlights its versatility in heterocyclic synthesis (Dyachenko & Vovk, 2013).
Antimicrobial and Anticancer Applications
Compounds derived from this compound have shown promising biological activities. Studies have reported the synthesis of quinazoline and quinoline derivatives with significant antimicrobial and anticancer properties. For example, derivatives have been evaluated for antibacterial and antifungal activities, showing potent action against various strains of microorganisms, which suggests their potential as lead compounds for the development of new antimicrobial agents (Hafez, Alshammari, & El-Gazzar, 2015). Moreover, some compounds have demonstrated significant anticancer activity, particularly against colorectal cancer cell lines, indicating their potential in cancer therapy (Nowak et al., 2015).
Kinase Inhibition
Further extending its therapeutic potential, derivatives of this compound have been explored for their kinase inhibition properties. Studies have shown that certain derivatives display inhibitory activity against protein kinases, which are key regulators of cell function and are involved in the progression of various diseases, including cancer. These findings highlight the compound's relevance in the development of kinase inhibitors for therapeutic applications (Loidreau et al., 2020).
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS2/c1-15(20(27)26-22(14-23)11-5-2-6-12-22)29-21-16-8-3-4-9-17(16)24-19(25-21)18-10-7-13-28-18/h3-4,7-10,13,15H,2,5-6,11-12H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDBCXHNNQJNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NC(=NC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid](/img/structure/B2419467.png)

![N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2419470.png)
![1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2419472.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2419476.png)

![N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2419481.png)


![2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2419484.png)
![3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2419486.png)
![2-((4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2419487.png)
![N-(benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2419489.png)
